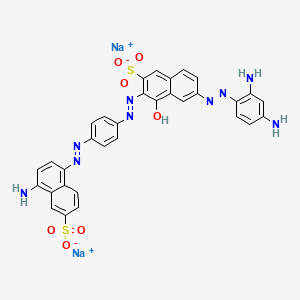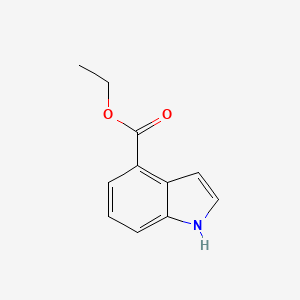
Ethyl 1H-indole-4-carboxylate
Descripción general
Descripción
Ethyl 1H-indole-4-carboxylate, commonly referred to as EI-4C, is an organic compound with a variety of applications in the scientific research field. It is a colorless to pale yellow liquid which is soluble in ether, ethanol, and chloroform. EI-4C is a versatile compound with a range of uses, including in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a reference standard in analytical chemistry.
Aplicaciones Científicas De Investigación
Application in Cancer Treatment
- Scientific Field : Oncology
- Summary of Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
- Methods of Application : While the specific methods of application can vary, typically these compounds are administered as part of a pharmaceutical regimen. The exact dosage and method of administration would depend on the specific type of cancer being treated and the patient’s overall health .
- Results or Outcomes : Indole derivatives have shown promise in inhibiting the growth of cancer cells, contributing to the overall treatment of various types of cancer .
Application in Microbial Treatment
- Scientific Field : Microbiology
- Summary of Application : Indole derivatives have been used in the treatment of various microbial infections .
- Methods of Application : These compounds can be administered as pharmaceuticals, with the exact method of administration depending on the type of infection and the patient’s overall health .
- Results or Outcomes : Indole derivatives have demonstrated effectiveness in inhibiting the growth of various microbes, contributing to the treatment of various infections .
Application in Aryl Hydrocarbon Receptor Activation
- Scientific Field : Biochemistry
- Summary of Application : ITE, an indole derivative, has been identified as an endogenous ligand for the aryl hydrocarbon receptor (AHR), a ligand-inducible transcription factor .
- Methods of Application : In one study, ITE was administered to pregnant mice in vivo to induce fetal AHR activation .
- Results or Outcomes : The study found that ITE successfully induced fetal AHR activation .
Application in Antiviral Treatment
- Scientific Field : Virology
- Summary of Application : Indole derivatives have shown antiviral properties .
- Methods of Application : The specific methods of application can vary, but typically these compounds are administered as part of a pharmaceutical regimen .
- Results or Outcomes : Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Application in Anti-inflammatory Treatment
- Scientific Field : Immunology
- Summary of Application : Indole derivatives have been used for their anti-inflammatory properties .
- Methods of Application : These compounds can be administered as pharmaceuticals, with the exact method of administration depending on the type of inflammation and the patient’s overall health .
- Results or Outcomes : Indole derivatives have demonstrated effectiveness in reducing inflammation .
Application in Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Summary of Application : Indole derivatives are used in the synthesis of certain alkaloids .
- Methods of Application : The specific methods of application can vary, but typically these compounds are used as reactants in chemical reactions .
- Results or Outcomes : The synthesis of certain alkaloids has been successfully achieved using indole derivatives .
Application in Anti-HIV Treatment
- Scientific Field : Virology
- Summary of Application : Indole derivatives have shown anti-HIV properties .
- Methods of Application : The specific methods of application can vary, but typically these compounds are administered as part of a pharmaceutical regimen .
- Results or Outcomes : Certain indole derivatives have shown inhibitory activity against HIV .
Application in Antioxidant Treatment
- Scientific Field : Biochemistry
- Summary of Application : Indole derivatives have been used for their antioxidant properties .
- Methods of Application : These compounds can be administered as pharmaceuticals, with the exact method of administration depending on the type of oxidative stress and the patient’s overall health .
- Results or Outcomes : Indole derivatives have demonstrated effectiveness in reducing oxidative stress .
Application in Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Summary of Application : Indole derivatives are used in the synthesis of certain alkaloids .
- Methods of Application : The specific methods of application can vary, but typically these compounds are used as reactants in chemical reactions .
- Results or Outcomes : The synthesis of certain alkaloids has been successfully achieved using indole derivatives .
Propiedades
IUPAC Name |
ethyl 1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUDZKABRXGZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345501 | |
| Record name | Ethyl indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-indole-4-carboxylate | |
CAS RN |
50614-84-1 | |
| Record name | Ethyl indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



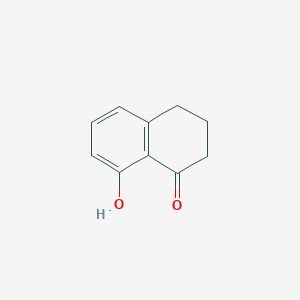
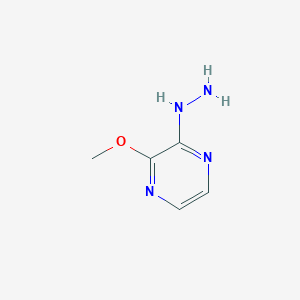
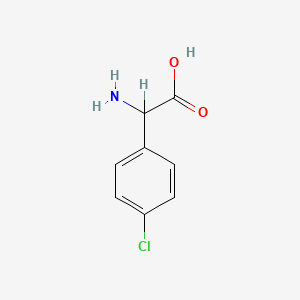
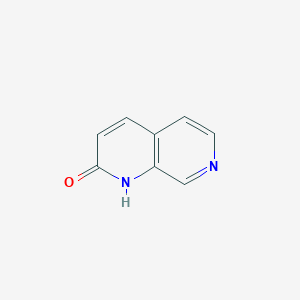
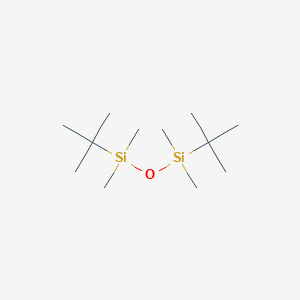
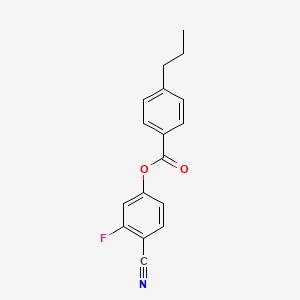
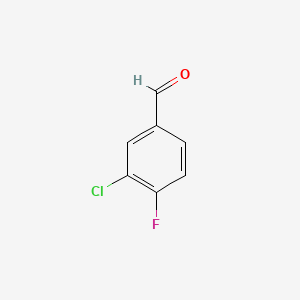
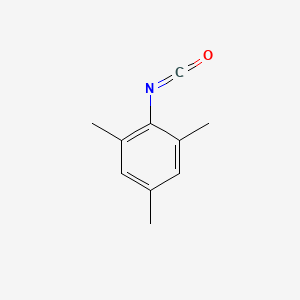
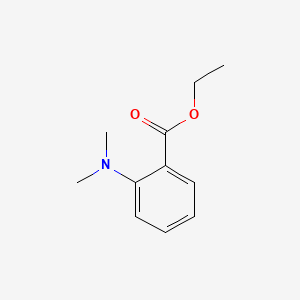
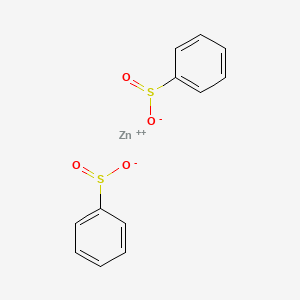
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1582069.png)
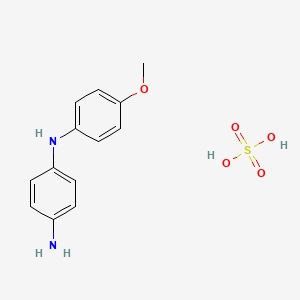
![6-Oxabicyclo[3.1.0]hex-3-ene](/img/structure/B1582071.png)
